1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one
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Overview
Description
1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring substituted with a methyl group at the 5-position and a propanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Propanone Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole alcohols.
Scientific Research Applications
1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the methyl and propanone substitutions.
5-Methyl-1H-benzimidazole: Similar structure but lacks the propanone group.
1-(1H-Benzimidazol-1-yl)propan-1-one: Similar structure but lacks the methyl group.
Uniqueness: 1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one is unique due to the presence of both the methyl group at the 5-position and the propanone group at the 1-position. These substitutions can significantly influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(5-methylbenzimidazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O/c1-3-11(14)13-7-12-9-6-8(2)4-5-10(9)13/h4-7H,3H2,1-2H3 |
InChI Key |
MAELOWPDQBELDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C=NC2=C1C=CC(=C2)C |
Origin of Product |
United States |
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